(S)-3-Fluoropiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Fluoropiperidin-4-one is a fluorinated organic compound that belongs to the class of piperidones It is characterized by the presence of a fluorine atom at the third position and a ketone group at the fourth position of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoropiperidin-4-one typically involves the fluorination of piperidin-4-one. One common method is the electrophilic fluorination using Selectfluor as the fluorinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The stereoselective synthesis can be achieved by using chiral auxiliaries or catalysts to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Fluoropiperidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidones.
Reduction: Formation of (S)-3-Fluoropiperidin-4-ol.
Oxidation: Formation of this compound carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(S)-3-Fluoropiperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-Fluoropiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropiperidin-4-one: Lacks stereoselectivity, leading to a mixture of enantiomers.
4-Fluoropiperidin-3-one: Fluorine atom and ketone group positions are swapped, resulting in different chemical properties.
3-Chloropiperidin-4-one: Chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
(S)-3-Fluoropiperidin-4-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and selectivity. The presence of the fluorine atom at the third position enhances its stability and lipophilicity, making it a valuable compound in drug design and development.
Eigenschaften
Molekularformel |
C5H8FNO |
---|---|
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
(3S)-3-fluoropiperidin-4-one |
InChI |
InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
GYCGAPQMEYPDIJ-BYPYZUCNSA-N |
Isomerische SMILES |
C1CNC[C@@H](C1=O)F |
Kanonische SMILES |
C1CNCC(C1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.